5-Methoxy-2-(1-methylcyclopropyl)pyridine
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Overview
Description
5-Methoxy-2-(1-methylcyclopropyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 5-position and a 1-methylcyclopropyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(1-methylcyclopropyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-5-methoxypyridine with 1-methylcyclopropylmagnesium bromide in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure high purity and quality for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(1-methylcyclopropyl)pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy-substituted pyridine N-oxide.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Methoxy-substituted pyridine N-oxide.
Reduction: Piperidine derivative.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
5-Methoxy-2-(1-methylcyclopropyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized pyridine derivatives
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(1-methylcyclopropyl)pyridine involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: A simpler analog with only a methoxy group on the pyridine ring.
Piperidine Derivatives: Compounds with a similar nitrogen-containing heterocyclic structure but with different substituents.
Other Pyridine Derivatives: Various pyridine derivatives with different functional groups and substitution patterns .
Uniqueness
5-Methoxy-2-(1-methylcyclopropyl)pyridine is unique due to the presence of both a methoxy group and a 1-methylcyclopropyl group on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Biological Activity
5-Methoxy-2-(1-methylcyclopropyl)pyridine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a methoxy group and a cyclopropyl moiety, which contribute to its unique pharmacological properties. The compound can be represented as follows:
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting a potential role as an anticancer agent. For instance, it has been evaluated against colorectal cancer cell lines such as HCT116 and Caco-2, demonstrating significant cytotoxic effects. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 | 3.7 | Induction of apoptosis |
Caco-2 | 4.2 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. It was tested against Gram-positive and Gram-negative bacteria, with results indicating effective inhibition of growth. The structure-activity relationship suggests that the presence of the methoxy group enhances its antimicrobial potency .
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µM |
Escherichia coli | 16 µM |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Signaling Pathways : The compound has been shown to inhibit critical pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.
- Induction of Apoptosis : Studies indicate that it promotes apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : It effectively halts the cell cycle progression, particularly at the G2/M checkpoint, which is crucial for cancer therapy.
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Study A : In a study involving xenograft models of colorectal cancer, treatment with this compound resulted in significant tumor regression compared to controls.
- Study B : Another investigation focused on its effects on microbial infections, demonstrating a reduction in bacterial load in infected animal models when treated with this compound.
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
5-methoxy-2-(1-methylcyclopropyl)pyridine |
InChI |
InChI=1S/C10H13NO/c1-10(5-6-10)9-4-3-8(12-2)7-11-9/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
NZDUCNGUFRRPOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=NC=C(C=C2)OC |
Origin of Product |
United States |
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